Scientific Field: Biochemistry and Molecular Biology
Application Summary: Pomalidomide-conjugates are used for the development of protein degrader libraries. These libraries are essential in the study of protein degradation, a critical process in cellular function and health.
Methods of Application: The preparation of heterobifunctional pomalidomide-conjugates involves the synthesis of pomalidomide-linkers. The study found that secondary amines consistently afford greater yields than their primary counterparts, a trend that was exploited in the synthesis of several new pomalidomide homo-dimers .
Results: This method was further utilized to develop the first one-pot synthesis of JQ1-pomalidomide conjugates in yields up to 62% .
Scientific Field: Oncology
Application Summary: Pomalidomide has distinct anticancer, antiangiogenic and immunomodulatory properties and has demonstrated synergistic antiproliferative activity in combination regimens. It is used in the treatment of relapsed refractory multiple myeloma (RRMM) patients .
Results: Pooled analysis showed an overall response rate (ORR) of 47.1% across all Pom regimens including both doublet and triplet regimens. With Pom-LoDex (Pomalidomide + Low dose dexamethasone), pooled ORR was found to be 35.7% and mean OS 14.37 months .
Scientific Field: Cell Biology
Application Summary: The fluorescence of pomalidomide can be used in high-throughput screening assays to rapidly assess cellular penetration of degrader candidates .
Methods of Application: This technique can be paired with endocytosis inhibitors to gain insight into potential mechanisms of candidates entering a target cell .
Results: The study showed that the fluorescence of pomalidomide can be used in high-throughput screening assays to rapidly assess cellular penetration of degrader candidates .
Application Summary: Pomalidomide has distinct anticancer, antiangiogenic and immunomodulatory properties and has demonstrated synergistic antiproliferative activity in combination regimens. It is used in the treatment of patients with dual-refractory disease (refractory to both bortezomib and lenalidomide) who have a poor prognosis with overall survival estimated to be less than one year .
Results: The aim of the study was to compare different Pomalidomide based regimens to identify the most effective regimen for relapsed refractory multiple myeloma (RRMM) patients .
Application Summary: Pomalidomide is the newest member of the IMiDs class of drugs, and in preclinical and clinical investigations, it has demonstrated an improved efficacy and toxicity profile in comparison to its sister compounds, lenalidomide and thalidomide .
Results: Recent clinical studies have demonstrated its activity in relapsed or refractory myeloma, particularly in lenalidomide and bortezomib-refractory patients .
Application Summary: Preclinical and clinical data suggest the promising clinical application of Pomalidomide in combination with bortezomib, dexamethasone and daratumumab for MM treatment .
Methods of Application: The study examined 26 preclinical and 11 clinical studies .
Results: The study suggests the promising clinical application of Pomalidomide in combination with bortezomib, dexamethasone and daratumumab for MM treatment .
Pomalidomide is a structural analog of thalidomide and lenalidomide, classified as an immunomodulatory agent. It is primarily utilized in the treatment of multiple myeloma, particularly in patients who have received prior therapies and demonstrated disease progression. The compound has a chemical formula of and a molecular weight of approximately 273.2441 g/mol. Pomalidomide is marketed under the brand name POMALYST and is known for its dual mechanism of action, which includes direct tumoricidal effects on multiple myeloma cells and immunomodulatory activities that enhance T-cell and natural killer cell responses .
The exact mechanism of action of pomalidomide is not fully understood, but it is believed to work through multiple pathways in the immune system []. Some proposed mechanisms include:
Additionally, pomalidomide can be linked to protein-targeting ligands through linker moieties, facilitating the development of novel therapeutic agents .
Pomalidomide exhibits significant biological activity, primarily through its immunomodulatory effects. It has been shown to:
The compound's activity is largely mediated through its interaction with cereblon, a protein that plays a crucial role in the drug's mechanism of action against cancer cells .
The synthesis of pomalidomide can be achieved through several methods:
Pomalidomide is primarily used in oncology for:
Research is ongoing into its use as a therapeutic agent for conditions such as autoimmune diseases and inflammatory disorders due to its ability to modulate immune responses .
Pomalidomide has been studied for its interactions with various drugs and biological systems:
Pomalidomide shares structural similarities with other compounds within the same class. Here are some notable comparisons:
Compound | Structure Similarity | Mechanism of Action | Unique Features |
---|---|---|---|
Thalidomide | Yes | Immunomodulatory | First in class; significant teratogenicity |
Lenalidomide | Yes | Immunomodulatory | Higher potency than thalidomide |
Apremilast | No | Phosphodiesterase 4 inhibitor | Different target; used for psoriasis |
Ixazomib | No | Proteasome inhibitor | Different mechanism; used for multiple myeloma |
Pomalidomide is unique due to its enhanced potency compared to thalidomide and lenalidomide, particularly in resistant multiple myeloma cases. Its specific interactions with cereblon also distinguish it from other immunomodulatory agents .
Acute Toxic;Irritant;Health Hazard